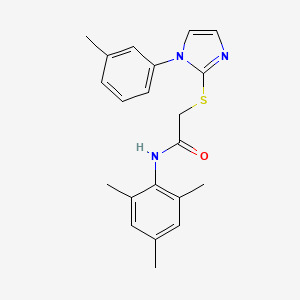

N-mesityl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

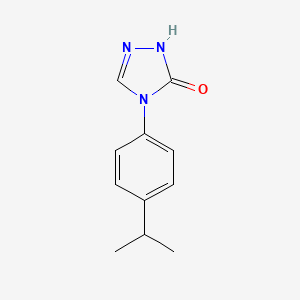

N-mesityl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H23N3OS and its molecular weight is 365.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Activities

Research has demonstrated the synthesis and biological evaluation of derivatives related to the specified compound, showing significant anticancer activities. For instance, compounds have been synthesized and tested against a panel of 60 different human tumor cell lines, revealing reasonable anticancer activity with relatively low GI50 values, particularly against melanoma-type cell lines (M. Duran & Ş. Demirayak, 2012). Another study focused on the synthesis of derivatives as BACE1 inhibitors, which are important for Alzheimer's disease treatment but also have implications in cancer research due to the role of proteases in tumor growth and metastasis (Gang Yan et al., 2017).

Antimicrobial Properties

Derivatives of N-mesityl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide have been explored for their antimicrobial properties. A study synthesized derivatives and examined their antibacterial activity, finding significant effectiveness against certain bacterial strains (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019). Furthermore, amino-acid-derived N-heterocyclic carbene silver complexes, which could be structurally related to the chemical , showed promising antimicrobial properties against Gram-negative bacteria (A. Sánchez et al., 2022).

Chemical Synthesis and Characterization

Significant work has been done on the synthesis and characterization of compounds similar to this compound. For instance, the synthesis of some new benzimidazole-thiazole derivatives as anticancer agents provides insights into the structural and functional versatility of these compounds (Z. M. Nofal et al., 2014). Another study focused on the design and synthesis of benzodiazepines bearing benzimidazole/benzothiazole and indole moieties as antimicrobial and antioxidant agents, showcasing the potential of these compounds in developing new therapeutic agents (Basavaraj S Naraboli & J. S. Biradar, 2017).

Mecanismo De Acción

Target of action

The compound contains an imidazole ring, which is a common structure in many biologically active molecules. Imidazole rings are found in important natural products such as histidine and histamine . The presence of this structure could suggest that the compound interacts with biological targets that also interact with these natural products.

Biochemical pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been shown to have antimicrobial, anti-inflammatory, and antitumor activities .

Result of action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. Compounds with similar structures have been shown to have various biological activities, suggesting that this compound might also have multiple effects at the molecular and cellular levels .

Análisis Bioquímico

Biochemical Properties

N-mesityl-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Additionally, this compound can bind to various proteins, altering their conformation and function. This binding can affect protein-protein interactions, enzyme activity, and signal transduction pathways, thereby influencing a wide range of biochemical processes.

Cellular Effects

This compound has been observed to exert significant effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis.

Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

In addition, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic activity. This dual ability to inhibit and activate enzymes makes it a versatile tool for studying biochemical pathways and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Propiedades

IUPAC Name |

2-[1-(3-methylphenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3OS/c1-14-6-5-7-18(12-14)24-9-8-22-21(24)26-13-19(25)23-20-16(3)10-15(2)11-17(20)4/h5-12H,13H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCGQGXPRPPLNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537024.png)

![N-cyclohexyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2537027.png)

![5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2537028.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2537029.png)

![5-(CYCLOPROPYLAMINO)-2-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2537035.png)

![N-(3,4-dichlorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2537040.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2537041.png)

![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2537042.png)

![2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide](/img/structure/B2537044.png)